molecular formula C23H24FN3O2 B2391613 N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1324707-01-8

N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2391613
CAS RN: 1324707-01-8
M. Wt: 393.462
InChI Key: NBCHISGSNPFAMB-UHFFFAOYSA-N
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Description

N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O2 and its molecular weight is 393.462. The purity is usually 95%.
BenchChem offers high-quality N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Palladium-Catalyzed Carbon−Sulfur Bond Formation

The development of a new variant of the Migita reaction for carbon−sulfur bond formation utilized in the synthesis of a former antiasthma drug candidate highlights the significance of palladium-catalyzed reactions. This methodology provides an efficient approach for thioaryl halide cross-coupling, demonstrating an example of its application in synthesizing tetrahydro-4-[3-(4-fluorophenyl)thio]phenyl-2H-pyran-4-carboxamide, a key intermediate for clinical supplies (T. Norris & K. Leeman, 2008).

Synthesis and Characterization of Research Chemicals

Research on the synthesis and characterization of novel compounds, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA), has been conducted. This work demonstrates the complexity of identifying and characterizing research chemicals, including differentiation from regioisomers and the detection of by-products, which are crucial for ensuring the purity and identity of synthesized compounds (Gavin McLaughlin et al., 2016).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of tetrazolyl pyrazole amides presents a rapid and efficient method for creating compounds with potential bactericidal, pesticidal, herbicidal, and antimicrobial activities. This approach reduces the reaction time compared to traditional heating methods, highlighting the benefits of microwave irradiation in organic synthesis (Jun Hu et al., 2011).

Synthesis of Fluorinated Pyrazoles

The synthesis of 3-amino-4-fluoropyrazoles explores the utility of fluorinated pyrazoles as building blocks in medicinal chemistry. The developed strategy involves monofluorination of β-methylthio-β-enaminoketones followed by condensation with different hydrazines, showcasing the importance of fluorinated compounds in drug development (Riccardo Surmont et al., 2011).

Design of Fluorescent Probes

The design and synthesis of pyrene-conjugated hairpin Py-Im polyamides for use as fluorescent DNA-binding probes demonstrate the intersection of chemistry and biology. These compounds exhibit increased emission upon binding to specific DNA sequences, offering tools for biological imaging and studying DNA interactions (T. Vaijayanthi et al., 2013).

properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-17-21(15-26-27(17)20-5-3-2-4-6-20)22(28)25-16-23(11-13-29-14-12-23)18-7-9-19(24)10-8-18/h2-10,15H,11-14,16H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCHISGSNPFAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

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